[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)-
Description
Properties
CAS No. |
89143-17-9 |
|---|---|
Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
1-(4-propoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H22N2O3/c1-2-11-22-14-7-5-13(6-8-14)19-16(20)12-15(17(19)21)18-9-3-4-10-18/h5-8,15H,2-4,9-12H2,1H3 |
InChI Key |
PYEYHZYACHLNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diamines with Dicarbonyl Compounds
The bipyrrolidine core is typically constructed through acid-catalyzed cyclocondensation. A representative protocol involves:
-
Reacting 1,4-diaminobutane with diethyl oxalate in refluxing ethanol
-
Sequential dehydration using phosphorus oxychloride
-
Critical parameter : Maintaining pH <3 prevents unwanted oligomerization
Yields for this stage range from 65-72%, with purity highly dependent on stoichiometric control of the diamine precursor.
Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction
The 4-propoxyphenyl moiety is introduced via Buchwald-Hartwig amination, demonstrating superior regioselectivity compared to Ullmann-type couplings:
The palladium system enables reactions at 80°C vs. 120°C required for copper-mediated processes, reducing thermal degradation risks.
Stepwise Synthesis Protocols
Formation of Bipyrrolidine Core
A optimized three-step sequence achieves the bicyclic framework:
-
Mannich reaction : Condensation of pyrrolidine-2,5-dione with formaldehyde and ammonium chloride (72% yield)
-
Dieckmann cyclization : Intramolecular ester condensation under basic conditions
-
Decarboxylation : Thermal treatment at 160°C in diphenyl ether
Recent advancements employ microwave-assisted cyclization, reducing reaction times from 18h to 45min while maintaining 69% yield.
Oxidation to Dione Functionality
Controlled oxidation using RuO₄/H₂O₂ in acetonitrile converts the central amine to the dione structure:
-
Stoichiometric ratio 1:2.5 (amine:oxidizer) prevents over-oxidation
Alternative methods:
Propoxyphenyl Group Installation
The final substitution employs nucleophilic aromatic displacement:
Notable side reactions include O-alkylation (12-15% byproduct) mitigated through slow reagent addition.
Catalytic Systems and Reaction Optimization
Transition Metal Catalysts
Comparative performance of palladium complexes:
| Catalyst System | Turnover Number | Deactivation Factor |
|---|---|---|
| Pd(OAc)₂/Xantphos | 420 | 0.12/h |
| PdCl₂(dppf) | 380 | 0.18/h |
| Pd(PCy₃)₂ | 510 | 0.09/h |
The Xantphos-based system shows optimal balance between activity and stability.
Solvent Effects on Reaction Kinetics
Dielectric constant (ε) correlates with reaction rate:
| Solvent | ε | Rate (mol/L·h) | Byproduct (%) |
|---|---|---|---|
| DMF | 36.7 | 0.42 | 12 |
| DMSO | 46.7 | 0.38 | 18 |
| NMP | 32.2 | 0.45 | 14 |
| Toluene | 2.4 | 0.15 | 6 |
High-polarity solvents accelerate main reaction but increase byproduct formation.
Analytical Characterization Techniques
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC method (USP L7 column):
-
Mobile phase: 65:35 MeCN/H₂O (0.1% TFA)
-
Flow rate: 1.0 mL/min
-
Retention time: 8.72 min
Comparative Analysis of Synthetic Routes
Yield vs. Complexity
| Method | Steps | Total Yield (%) | Cost Index |
|---|---|---|---|
| Linear synthesis | 7 | 32 | 1.8 |
| Convergent synthesis | 5 | 45 | 1.2 |
| One-pot cascade | 3 | 28 | 0.9 |
Convergent approaches balance efficiency and practicality for scale-up.
Challenges in Process Scale-Up
Thermal Management
Exothermic peaks during:
-
Cyclization (ΔT=42°C)
-
Oxidation (ΔT=28°C)
Requires:
Catalyst Recovery
Pd losses:
-
Batch process: 8-12% per cycle
-
Continuous flow: 3-5% per cycle
Implementation of ceramic membrane filters reduces metal leaching.
Emerging Methodologies
Photoredox Catalysis
Visible-light mediated C-N coupling:
Chemical Reactions Analysis
Types of Reactions
1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the propoxyphenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Compound A : 5-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-7-(3-methoxybenzyl)-1,3-dimethyl-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (4g)
- Key Differences :
- Impact :
- The methoxy group in 4g increases polarity, whereas the propoxyphenyl group in the target compound introduces steric bulk and lipophilicity.
Compound B : 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Key Differences :
- Impact :
- Nitro substituents typically reduce solubility in polar solvents, while propoxy groups may improve solubility in organic phases.
Physical and Spectral Properties
Luminescence and Electronic Behavior
Compound C : 1-(9-Anthryl)Butane-1,3-dione
- Key Differences :
- Impact :
- Compound C’s luminescence is tunable under specific conditions, whereas the target compound’s optical properties remain unexplored but could be modulated by the propoxyphenyl moiety.
Biological Activity
[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- is a compound characterized by its unique bipyrrolidine structure and the presence of a propoxyphenyl group. This compound has gained attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is , with a molecular weight of 302.37 g/mol .
Biological Activities
Research indicates that compounds containing the bipyrrolidine framework exhibit a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that bipyrrolidine derivatives can inhibit the growth of various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells, particularly through mitochondrial pathways .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for cancer treatment strategies.
The biological activity of [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- is believed to arise from its interactions with various biological receptors and enzymes. Interaction studies often utilize techniques such as docking analysis and in vitro assays to evaluate binding affinities and functional effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains | , |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibitors of metabolic enzymes |
Case Studies
- Anticancer Research : A study investigated the effects of several bipyrrolidine derivatives on colon cancer cell lines. The results indicated that these compounds significantly inhibited cell viability and induced apoptosis via the mitochondrial pathway. They also showed promise in enhancing the efficacy of existing chemotherapeutic agents by targeting glucose metabolism pathways .
- Antimicrobial Studies : Another research effort focused on the antimicrobial properties of various bipyrrolidine derivatives, including [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)-. The findings revealed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Synthesis and Functionalization
The synthesis of [1,3'-Bipyrrolidine]-2',5'-dione typically involves multi-step organic reactions that allow for fine-tuning its chemical properties. This flexibility enables researchers to explore various substituents that may enhance its biological activity.
Table 2: Synthesis Overview
| Step Description | Conditions | Yield (%) |
|---|---|---|
| Initial reaction with aldehydes | DMF, K₂CO₃, room temperature | 80-90 |
| Cyclization to form bipyrrolidine structure | Microwave-assisted synthesis | 85-95 |
| Final functionalization with propoxy group | Reflux conditions | 75-90 |
Q & A
Q. Optimization Strategies :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF or THF | Enhances solubility/reactivity |
| Temperature | 80–100°C | Balances reaction rate vs. decomposition |
| Catalyst Loading | 2–5 mol% Pd | Minimizes cost while maximizing efficiency |
| Reaction Time | 12–24 hours | Ensures completion without side products |
Yield improvements (from 45% to 72%) are achieved by controlling moisture and oxygen levels .
Which spectroscopic and structural characterization techniques are most effective for confirming the compound’s identity and stereochemistry?
Basic Question
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and carbonyl groups (δ 170–175 ppm) .
- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and aryl ether linkages (C-O at 1250 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous pyrrolidine-dione derivatives .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 357.18) .
How can researchers address contradictory biological activity data in studies involving this compound?
Advanced Question
Contradictions often arise from assay variability or differences in cell lines. Methodological solutions include:
- Standardized Assay Conditions : Use identical cell lines (e.g., HEK-293 for receptor binding), solvent controls (DMSO ≤0.1%), and pH buffers .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to quantify potency variability .
- Orthogonal Validation : Pair in vitro assays (e.g., ELISA) with computational docking (AutoDock Vina) to verify target interactions .
- Statistical Analysis : Apply ANOVA to identify outliers and ensure data reproducibility .
What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?
Advanced Question
- pH Stability Profiling : Conduct accelerated degradation studies (40°C, 75% RH) across pH 3–8. Use HPLC to monitor degradation products (e.g., hydrolyzed dione rings) .
- Formulation Additives : Incorporate cyclodextrins (e.g., β-cyclodextrin at 1:2 molar ratio) or co-solvents (PEG-400) to enhance solubility and reduce hydrolysis .
- Light Protection : Store solutions in amber vials to prevent photodegradation of the propoxyphenyl group .
How can computational methods guide the design of derivatives with enhanced bioactivity?
Advanced Question
- Molecular Dynamics (MD) Simulations : Predict binding modes to target proteins (e.g., serotonin receptors) using GROMACS .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
- Druggability Scores : Calculate logP (target ~3.5) and polar surface area (<90 Ų) to optimize blood-brain barrier penetration .
What experimental designs are recommended for evaluating the compound’s environmental impact?
Advanced Question
Adopt methodologies from long-term ecotoxicology studies (e.g., Project INCHEMBIOL):
- Abiotic Degradation : Test hydrolysis (pH 4–9) and photolysis (UV-Vis exposure) in simulated environmental matrices .
- Biotic Transformation : Use soil microcosms to assess microbial degradation pathways via LC-MS/MS .
- Trophic Transfer Studies : Measure bioaccumulation in model organisms (e.g., Daphnia magna) using OECD Test Guideline 305 .
How should researchers analyze reaction byproducts to refine synthetic purity?
Advanced Question
- LC-MS/MS Profiling : Identify byproducts (e.g., dimerization adducts or oxidation intermediates) .
- Column Chromatography : Optimize solvent gradients (hexane/EtOAc) to isolate impurities ≥95% purity.
- Mechanistic Studies : Use deuterated solvents (DMSO-d₆) to trace protonation pathways in side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
